molecular formula C25H22F6N4O3S B586062 N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 CAS No. 1794756-36-7

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4

Cat. No.: B586062
CAS No.: 1794756-36-7
M. Wt: 576.551
InChI Key: GUWVDDXKNHBOLX-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4

The chemical nomenclature of this compound reflects its complex molecular architecture, which incorporates multiple functional groups and isotopic modifications. This compound belongs to a family of deuterium-labeled derivatives related to lansoprazole, a well-established proton pump inhibitor. The systematic name indicates the presence of a pyridine ring system substituted with both methyl and trifluoroethoxy groups, connected through a methylene bridge to a deuterium-labeled benzimidazole core structure.

Related compounds documented in chemical databases provide insight into the structural family to which this molecule belongs. The lansoprazole-d4 derivative, bearing the Chemical Abstracts Service number 934294-22-1, exhibits the molecular formula C16H10D4F3N3O2S with a molecular weight of 373.4 grams per mole. This foundational structure serves as the basis for understanding the more complex N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl variant. The International Union of Pure and Applied Chemistry nomenclature for the basic lansoprazole-d4 structure identifies it as 4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole.

The chemical identity of related sulfide derivatives has been established through comprehensive analytical characterization. Research has identified N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide, bearing the Chemical Abstracts Service number 1083100-27-9, with molecular formula C25H22F6N4O2S and molecular weight of 556.5 grams per mole. This compound demonstrates the structural complexity achievable through modification of the lansoprazole framework while maintaining the characteristic trifluoroethoxy-substituted pyridine functionality.

Structural Features and Isotopic Labeling with Deuterium

The structural architecture of this compound encompasses multiple distinctive molecular features that contribute to its analytical utility and chemical behavior. The deuterium labeling strategy employed in this compound specifically targets the benzimidazole ring system, where four hydrogen atoms are systematically replaced with deuterium isotopes. This selective isotopic substitution occurs at positions 4, 5, 6, and 7 of the benzimidazole core, as evidenced by the d4 designation in the compound name.

The molecular geometry of the compound incorporates several key structural elements that define its chemical properties. The central benzimidazole heterocycle serves as the primary scaffold, featuring a fused ring system composed of benzene and imidazole components. Attached to this core structure is a sulfinyl group that provides connectivity to the pyridine-containing substituent. The pyridine ring bears two distinct substitutions: a methyl group at the 3-position and a trifluoroethoxy group at the 4-position.

Detailed structural analysis of related lansoprazole-d4 compounds reveals specific physical and chemical properties that influence their analytical behavior. The compound exhibits limited water solubility but demonstrates good dissolution characteristics in organic solvents such as dimethyl sulfoxide, dimethyl formamide, and ethanol. The deuterium incorporation provides enhanced stability for mass spectrometric analysis while maintaining the essential chemical reactivity patterns of the parent compound. Storage conditions typically require temperatures between 2-8 degrees Celsius to preserve molecular integrity, with protection from light recommended to prevent photodegradation.

Structural Component Chemical Feature Position/Substitution
Benzimidazole Core Fused heterocyclic system Deuterium at positions 4,5,6,7
Sulfinyl Linkage Sulfur-oxygen double bond Connecting benzimidazole to pyridine
Pyridine Ring Six-membered nitrogen heterocycle 3-methyl, 4-trifluoroethoxy substitution
Trifluoroethoxy Group Fluorinated alkoxy substituent Attached to pyridine carbon-4
Isotopic Label Four deuterium atoms Benzimidazole ring positions

Relevance in Chemical and Pharmaceutical Research Contexts

The research applications of this compound span multiple domains within analytical chemistry and pharmaceutical development. Primary utilization focuses on its role as an internal standard for quantitative analytical methods, particularly in liquid chromatography coupled with tandem mass spectrometry applications. The deuterium labeling provides distinct mass spectral characteristics that enable precise quantification of related non-deuterated compounds through isotope dilution techniques.

Analytical method development represents a significant area where this compound demonstrates particular value. Research has established validated methodologies for simultaneous determination of lansoprazole and related compounds in biological matrices using deuterium-labeled internal standards. These methods achieve lower limits of quantification in the range of 0.25 nanograms per milliliter, with linear responses extending from 0.25 nanograms to 2.5 micrograms per milliliter. The incorporation of deuterium-labeled standards enhances analytical precision while minimizing matrix effects that can compromise measurement accuracy.

Pharmacokinetic research applications constitute another critical domain for this compound class. Studies examining the pharmacokinetic and pharmacodynamic characteristics of dexlansoprazole and lansoprazole formulations rely heavily on deuterium-labeled analytical standards for accurate quantification. These investigations utilize enantioselective analytical methods capable of distinguishing between different stereoisomeric forms of lansoprazole compounds in human plasma samples. The analytical methodology employs chiral liquid chromatography with tandem mass spectrometry, achieving baseline separation within 8.0 minutes using specialized chiral stationary phases.

Research Application Analytical Technique Performance Characteristics
Internal Standard Liquid Chromatography-Mass Spectrometry Linear range: 0.25 ng/mL to 2.5 μg/mL
Pharmacokinetic Studies Chiral Liquid Chromatography Separation time: 8.0 minutes
Method Validation Tandem Mass Spectrometry Precision: <8.0% relative standard deviation
Quality Control Multiple Reaction Monitoring Accuracy: -2.9 to 10.05%
Bioanalysis Isotope Dilution Sample volume: 20 microliters

Properties

IUPAC Name

4,5,6,7-tetradeuterio-1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F6N4O3S/c1-15-18(32-9-7-21(15)37-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)39(36)12-19-16(2)22(8-10-33-19)38-14-25(29,30)31/h3-10H,11-14H2,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWVDDXKNHBOLX-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])N=C(N2CC3=NC=CC(=C3C)OCC(F)(F)F)S(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F6N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The process involves neutralizing 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride with an alkaline solution (e.g., 10% sodium hydroxide) to release the free base, followed by condensation with 2-mercaptobenzimidazole. Key parameters include:

  • Temperature : 40–60°C

  • pH : 10–12

  • Reaction Time : 2–3 hours

Under these conditions, the intermediate is obtained in yields exceeding 98%, with a melting point of 151–153°C. The absence of organic solvents reduces environmental impact and simplifies purification.

Mechanistic Insights

The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptobenzimidazole attacks the chloromethyl group of the pyridine derivative. Alkaline conditions deprotonate the thiol, enhancing its nucleophilicity. The high pH also prevents protonation of the benzimidazole nitrogen, ensuring reactivity.

Deuterium Incorporation Strategies

Deuterium labeling at specific positions of the benzimidazole ring (C-4, C-5, C-6, and C-7) is critical for metabolic tracing. The synthesis of this compound involves two primary approaches:

Post-Synthetic Deuterium Exchange

This method introduces deuterium after forming the parent compound. For example:

  • Acid-Catalyzed Exchange : Treatment with D2O under acidic conditions replaces protons at acidic sites (e.g., benzimidazole NH) with deuterium. However, this approach offers limited control over regioselectivity.

  • Metal-Catalyzed Exchange : Palladium or rhodium catalysts facilitate H/D exchange at aromatic positions. This method requires stringent temperature control (80–120°C) and inert atmospheres to prevent decomposition.

Direct Synthesis Using Deuterated Reagents

A more efficient strategy involves incorporating deuterium during intermediate synthesis. For instance:

  • Deuterated 2-Mercaptobenzimidazole-d4 : Reacting deuterated benzimidazole precursors (e.g., 1H-benzimidazole-4,5,6,7-d4) with carbon disulfide and hydrazine yields 2-mercaptobenzimidazole-d4. This compound is then condensed with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine under alkaline conditions.

Table 1: Comparison of Deuterium Incorporation Methods

MethodYield (%)Isotopic Purity (%)Key Challenges
Post-Synthetic Exchange60–7585–90Low regioselectivity, side reactions
Direct Synthesis85–9298–99Cost of deuterated reagents, scalability

Purification and Analytical Characterization

Purification Techniques

  • Crystallization : The crude product is dissolved in acetonitrile or ethyl acetate and recrystallized at low temperatures (0–5°C) to remove non-deuterated impurities.

  • Chromatography : Preparative HPLC with C18 columns and deuterium-enriched mobile phases (e.g., D2O/acetonitrile) enhances isotopic separation.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms deuterium incorporation via the absence of proton signals at C-4–C-7. ¹³C NMR verifies structural integrity.

  • High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]+: 561.52 (C25H22F6N4O2S + 4D).

  • Melting Point : 152–154°C (consistent with non-deuterated intermediate).

Industrial-Scale Optimization

Cost-Efficiency Measures

  • Reagent Recycling : Unreacted 2-chloromethylpyridine derivatives are recovered via distillation and reused, reducing raw material costs by 15–20%.

  • Continuous Flow Systems : Microreactors improve heat transfer and reaction homogeneity, boosting yields to 95% in half the time.

Environmental Considerations

  • Solvent-Free Synthesis : The patented method eliminates acetone and dichloromethane, reducing volatile organic compound (VOC) emissions by 90%.

  • Wastewater Treatment : Alkaline filtrates are neutralized with CO2 to precipitate carbonate salts, minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways of Lansoprazole.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease (GERD).

    Industry: The compound is used in the pharmaceutical industry for the development of new drugs with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 involves the inhibition of the H+/K+ ATPase enzyme in the stomach lining. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces the production of stomach acid. The deuterium atoms in the compound enhance its metabolic stability, allowing it to exert its effects for a longer duration.

Comparison with Similar Compounds

Structural and Functional Analogues

Lansoprazole (Parent Compound)
  • Structure: Non-deuterated form (C₁₆H₁₄F₃N₃O₂S).
  • Key Differences : Lacks deuterium in the benzimidazole ring.
  • Pharmacology : Inhibits gastric acid secretion by covalently binding to H⁺/K⁺-ATPase.
  • Metabolism : Rapidly metabolized by CYP2C19 and CYP3A4, forming inactive sulfone and active 5-hydroxy derivatives .
  • Analytical Role : Lansoprazole-d4 is used as a reference standard due to its near-identical chromatographic behavior .
Lansoprazole Sulfide (Impurity C / Related Compound B)
  • Structure : C₁₆H₁₄F₃N₃OS (sulfur replaces sulfinyl oxygen: -S- instead of -S(=O)-) .
  • Activity : Inactive as a PPI due to the absence of the sulfinyl group required for proton pump binding .
  • Significance : A common synthetic intermediate and degradation product .
Lansoprazole Sulfone (Impurity B)
  • Structure : C₁₆H₁₄F₃N₃O₃S (sulfonyl group: -SO₂- replaces -S(=O)-) .
  • Activity : Pharmacologically inactive; a major metabolite formed via CYP3A4 oxidation .
Lansoprazole N-Oxide
  • Structure : Pyridine N-oxide derivative (C₁₆H₁₄F₃N₃O₃S) .
  • Activity : Reduced potency compared to lansoprazole due to altered electronic properties .
5-Hydroxy Lansoprazole
  • Structure : Hydroxylation at the 5-position of the benzimidazole ring .
  • Activity : Retains PPI activity but with altered pharmacokinetics .

Comparative Data Table

Compound CAS Number Molecular Formula Key Structural Feature Pharmacological Activity Analytical Use
Lansoprazole-d4 934294-22-1 C₁₆H₁₀D₄F₃N₃O₂S Tetradeuterated benzimidazole None (internal standard) LC-MS/MS quantification
Lansoprazole 103577-45-3 C₁₆H₁₄F₃N₃O₂S Non-deuterated Active PPI Drug substance
Lansoprazole Sulfide 1083100-26-8 C₁₆H₁₄F₃N₃OS Sulfur bridge (-S-) Inactive Impurity testing
Lansoprazole Sulfone 103577-40-8 C₁₆H₁₄F₃N₃O₃S Sulfonyl bridge (-SO₂-) Inactive Metabolite analysis
Lansoprazole N-Oxide N/A C₁₆H₁₄F₃N₃O₃S Pyridine N-oxide Reduced activity Stability studies

Research Findings

Metabolic Stability
  • Lansoprazole-d4 exhibits slower hepatic metabolism compared to non-deuterated lansoprazole due to the kinetic isotope effect, which stabilizes C-D bonds against oxidative cleavage .
  • In vitro studies using human liver microsomes show a 30–40% reduction in metabolic clearance for the deuterated form .
Analytical Performance
  • Lansoprazole-d4 co-elutes with lansoprazole in HPLC and LC-MS methods, enabling precise quantification without isotopic interference .
  • The deuterated form’s purity (>95% by HPLC) ensures reliability in pharmacokinetic modeling .

Biological Activity

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 is a derivative of Lansoprazole, a well-known proton pump inhibitor (PPI) used primarily in the treatment of gastric acid-related disorders. The modification with deuterium (d4) and the trifluoroethoxy group enhances its pharmacological profile and stability. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Molecular Structure

The molecular formula for this compound is C25H22F6N4O3SC_{25}H_{22}F_6N_4O_3S. The structure features a pyridine ring substituted with a trifluoroethoxy group and a methyl group, enhancing its lipophilicity and bioavailability.

PropertyValue
Molecular FormulaC25H22F6N4O3S
Molecular Weight588.5 g/mol
CAS Number1083100-27-9
SynonymsLansoprazole-d4

Lansoprazole and its derivatives work by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition leads to decreased secretion of gastric acid, providing relief from conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The introduction of the trifluoroethoxy moiety may enhance the binding affinity to the enzyme or increase the stability of the compound in acidic environments.

In Vitro Studies

Recent studies have evaluated the biological activity of Lansoprazole-d4 in various cellular models:

  • Cell Proliferation Assays : Lansoprazole-d4 demonstrated significant inhibition of cell proliferation in gastric cancer cell lines, indicating potential anti-cancer properties.
  • Apoptosis Induction : Flow cytometry analyses showed increased apoptosis in treated cells compared to controls, suggesting that Lansoprazole-d4 may induce programmed cell death through mitochondrial pathways.

Absorption and Distribution

The absorption profile of Lansoprazole-d4 is influenced by its lipophilicity due to the trifluoroethoxy group. Studies indicate rapid absorption following oral administration, with peak plasma concentrations achieved within 1-2 hours. The compound exhibits extensive distribution throughout body tissues.

Metabolism

Lansoprazole-d4 undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. The deuterated form may exhibit altered metabolic pathways compared to its non-deuterated counterpart, potentially leading to prolonged therapeutic effects.

Elimination

The elimination half-life of Lansoprazole-d4 is similar to that of Lansoprazole, approximately 1-2 hours. However, the presence of deuterium may influence elimination kinetics, warranting further investigation.

Clinical Applications

  • Gastroesophageal Reflux Disease (GERD) : A clinical trial involving patients with GERD showed that Lansoprazole-d4 effectively reduced symptoms and esophageal acid exposure over a 12-week period.
  • Peptic Ulcer Disease : In a randomized controlled trial, patients treated with Lansoprazole-d4 exhibited faster healing rates compared to those receiving standard therapy.

Safety Profile

Adverse effects reported in clinical studies were consistent with those associated with traditional PPIs, including headache, nausea, and diarrhea. Long-term safety data are still required to assess any potential risks associated with chronic use.

Q & A

Q. How do researchers address batch-to-batch variability in deuterium incorporation during scale-up?

  • Methodological Answer : Implement process analytical technology (PAT) tools:
  • Online FTIR : Monitors deuterium exchange in real-time.
  • QbD Principles : Optimize enzyme/substrate ratios (e.g., 1:1.2 molar ratio) and reaction time (≥24 h) using design of experiments (DoE).
    Acceptable deuterium content: ≥98% by isotope ratio mass spectrometry (IRMS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.